

5-Morpholinopyridin-2-amine molecular structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Morpholinopyridin-2-amine**

Cat. No.: **B1312697**

[Get Quote](#)

An In-depth Technical Guide to 5-Morpholinopyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Morpholinopyridin-2-amine, a heterocyclic organic compound, serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, incorporating both a pyridine ring and a morpholine moiety, imparts specific physicochemical properties that make it an attractive scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, nomenclature, and key chemical data.

Molecular Structure and IUPAC Name

The molecular structure of **5-Morpholinopyridin-2-amine** consists of a pyridine ring substituted with an amino group at the 2-position and a morpholino group at the 5-position. The nitrogen atom of the morpholine ring is attached to the pyridine ring.

IUPAC Name: 5-morpholin-4-ylpyridin-2-amine[1]

Synonyms: 2-Amino-5-morpholinopyridine, 5-(4-morpholinyl)-2-Pyridinamine[1]

Physicochemical Properties

Quantitative data for **5-Morpholinopyridin-2-amine** is primarily based on computed properties. Experimental data such as melting and boiling points are not readily available in published literature.

Property	Value	Source
Molecular Formula	C ₉ H ₁₃ N ₃ O	PubChem[1]
Molecular Weight	179.22 g/mol	PubChem[1]
CAS Number	571189-78-1	PubChem[1]
XLogP3 (Computed)	0.3	PubChem[1]
Hydrogen Bond Donor Count (Computed)	1	PubChem[1]
Hydrogen Bond Acceptor Count (Computed)	4	PubChem[1]
Rotatable Bond Count (Computed)	1	PubChem
Topological Polar Surface Area (TPSA) (Computed)	51.4 Å ²	PubChem[1]
Exact Mass	179.105862047 Da	PubChem[1]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **5-Morpholinopyridin-2-amine** is not widely reported in readily accessible scientific literature or patents. However, its synthesis can be conceptually approached through established methods for the formation of aminopyridines and the arylation of morpholine. A plausible synthetic route would involve the nucleophilic aromatic substitution of a pyridine ring bearing a suitable leaving group (e.g., a halogen) at the 5-position with morpholine, on a pyridine scaffold already containing an amino or protected amino group at the 2-position.

General Synthetic Strategy (Hypothetical):

- Starting Material: A suitable starting material would be 5-bromo-2-aminopyridine or a protected derivative.
- Nucleophilic Aromatic Substitution: The reaction of 5-bromo-2-aminopyridine with morpholine in the presence of a suitable base (e.g., sodium tert-butoxide, potassium carbonate) and a palladium or copper catalyst (e.g., $\text{Pd}_2(\text{dba})_3$ with a suitable ligand like Xantphos, or CuI) in an appropriate solvent (e.g., dioxane, toluene, or DMF).
- Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to remove inorganic salts and unreacted starting materials. The crude product would then be purified using techniques such as column chromatography, recrystallization, or distillation to yield pure **5-Morpholinopyridin-2-amine**.

It is important to note that the reaction conditions, including temperature, reaction time, and choice of catalyst and base, would need to be optimized to achieve a good yield and purity of the final product.

Molecular Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of **5-Morpholinopyridin-2-amine**, generated using the Graphviz (DOT language).

Caption: 2D structure of **5-Morpholinopyridin-2-amine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Morpholinopyridin-2-amine | C9H13N3O | CID 11367346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Morpholinopyridin-2-amine molecular structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1312697#5-morpholinopyridin-2-amine-molecular-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com